

# Spectroscopic Profile of 3-Methoxy-4-nitrobenzonitrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methoxy-4-nitrobenzonitrile

Cat. No.: B170296

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxy-4-nitrobenzonitrile** ( $C_8H_6N_2O_3$ ), a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimental data for this specific molecule is not readily available in the public domain, this guide compiles predicted data and relevant experimental data from closely related analogs to provide a robust analytical profile.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Methoxy-4-nitrobenzonitrile**. Predicted values are provided for the target compound, supplemented by experimental data from analogous compounds for comparative purposes.

### Table 1: $^1H$ NMR Spectral Data

| Compound                                  | Solvent           | Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz | Assignment        |
|-------------------------------------------|-------------------|------------------------------------|--------------|-----------------------------|-------------------|
| 3-Methoxy-4-nitrobenzonitrile (Predicted) | CDCl <sub>3</sub> | ~4.0                               | s            | -                           | -OCH <sub>3</sub> |
|                                           |                   | ~7.3                               | d            | ~8.0                        | H-5               |
|                                           |                   | ~7.6                               | dd           | ~8.0, ~2.0                  | H-6               |
|                                           |                   | ~7.8                               | d            | ~2.0                        | H-2               |
| 3-Methoxybenzonitrile[1]                  | CDCl <sub>3</sub> | 3.83                               | s            | -                           | -OCH <sub>3</sub> |
|                                           |                   | 7.13                               | d            | 8.0                         | Ar-H              |
|                                           |                   | 7.23                               | d            | 8.0                         | Ar-H              |
|                                           |                   | 7.37                               | t            | 8.0                         | Ar-H              |
| 4-Nitrobenzonitrile[1]                    | CDCl <sub>3</sub> | 7.89                               | d            | 8.0                         | Ar-H              |
|                                           |                   | 8.35                               | d            | 8.0                         | Ar-H              |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, Ar-H = Aromatic Proton

## Table 2: <sup>13</sup>C NMR Spectral Data

| Compound                                     | Solvent           | Chemical Shift ( $\delta$ ) ppm                                                                 |
|----------------------------------------------|-------------------|-------------------------------------------------------------------------------------------------|
| 3-Methoxy-4-nitrobenzonitrile<br>(Predicted) | CDCl <sub>3</sub> | ~57 (-OCH <sub>3</sub> ), ~110 (C-2), ~115 (C-6), ~118 (CN), ~128 (C-5), ~145 (C-4), ~155 (C-3) |
| 3-Methoxybenzonitrile <sup>[1]</sup>         | CDCl <sub>3</sub> | 55.3, 112.9, 116.6, 118.6, 119.1, 124.2, 130.1, 159.4                                           |
| 4-Nitrobenzonitrile <sup>[1]</sup>           | CDCl <sub>3</sub> | 116.7, 118.2, 124.2, 133.4, 150.0                                                               |

**Table 3: Infrared (IR) Spectral Data**

| Functional Group          | Characteristic Absorption (cm <sup>-1</sup> ) |
|---------------------------|-----------------------------------------------|
| C≡N (Nitrile)             | 2240 - 2220 (sharp, strong)                   |
| C-NO <sub>2</sub> (Nitro) | 1550 - 1500 and 1360 - 1290 (strong)          |
| C-O (Methoxy)             | 1275 - 1200 and 1075 - 1020 (strong)          |
| C=C (Aromatic)            | 1600 - 1450 (variable)                        |
| C-H (Aromatic)            | 3100 - 3000 (variable)                        |

**Table 4: Mass Spectrometry (MS) Data**

| Parameter           | Value                                                       | Source                          |
|---------------------|-------------------------------------------------------------|---------------------------------|
| Molecular Formula   | C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub> | PubChem                         |
| Monoisotopic Mass   | 178.0378 Da                                                 | PubChem                         |
| Predicted Adducts   | m/z                                                         | Predicted CCS (Å <sup>2</sup> ) |
| [M+H] <sup>+</sup>  | 179.04512                                                   | 138.9                           |
| [M+Na] <sup>+</sup> | 201.02706                                                   | 149.0                           |
| [M-H] <sup>-</sup>  | 177.03056                                                   | 142.5                           |
| [M] <sup>+</sup>    | 178.03729                                                   | 134.2                           |

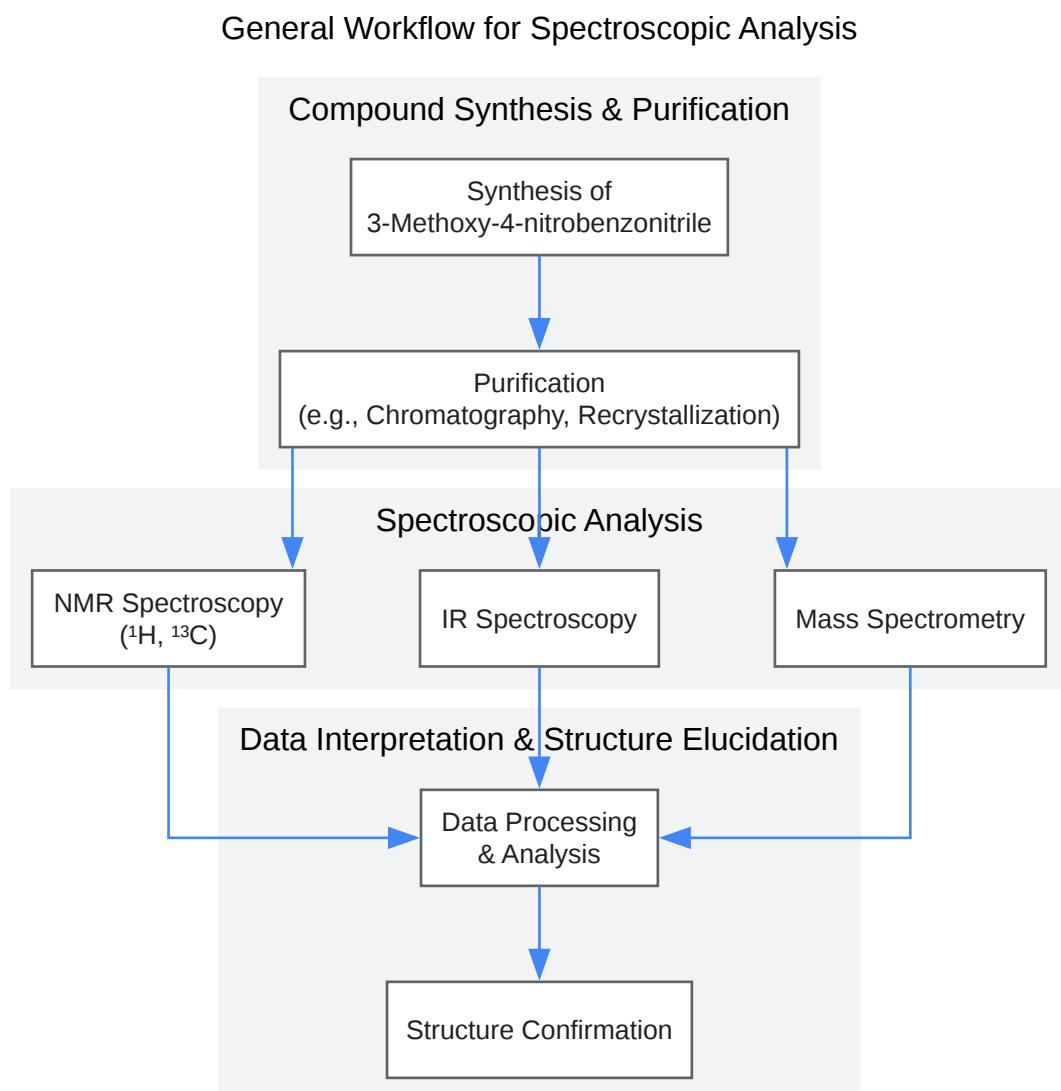
# Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted based on the specific instrumentation available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 10-20 mg of **3-Methoxy-4-nitrobenzonitrile**.
  - Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry NMR tube.
  - Ensure the sample is fully dissolved. Gentle vortexing may be applied.
- $^1\text{H}$  NMR Acquisition:
  - Spectrometer: 400 MHz or higher field strength.
  - Pulse Sequence: Standard single-pulse experiment.
  - Number of Scans: 16 to 64.
  - Spectral Width: 0 - 10 ppm.
  - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Spectrometer: 100 MHz or higher.
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
  - Spectral Width: 0 - 200 ppm.
  - Reference:  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## Infrared (IR) Spectroscopy


- Sample Preparation:
  - For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
  - Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
- Data Acquisition:
  - Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
  - Range: 4000 - 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Acquire a background spectrum of the empty accessory before running the sample.

## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Data Acquisition (Electron Ionization - EI):
  - Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS).
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Mass Range: m/z 40 - 400.
  - The sample is introduced via the GC inlet, which separates it from any impurities before it enters the mass spectrometer.

# Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3-Methoxy-4-nitrobenzonitrile**.



[Click to download full resolution via product page](#)

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxy-4-nitrobenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170296#spectroscopic-data-for-3-methoxy-4-nitrobenzonitrile-nmr-ir-ms>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)